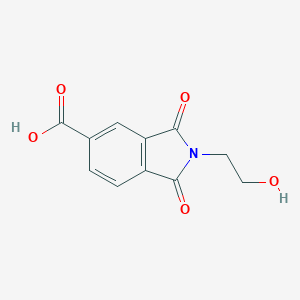

2-(2-Hydroxyethyl)-1,3-dioxo-2,3-dihydro-1h-isoindole-5-carboxylic acid

Description

2-(2-Hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a substituted isoindole derivative characterized by a hydroxyethyl group at the 2-position and a carboxylic acid moiety at the 5-position of the isoindole ring. This compound combines hydrophilic (hydroxyl and carboxylic acid groups) and hydrophobic (aromatic isoindole core) properties, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-(2-hydroxyethyl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO5/c13-4-3-12-9(14)7-2-1-6(11(16)17)5-8(7)10(12)15/h1-2,5,13H,3-4H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBLBYTUNQVQIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353580 | |

| Record name | N-(2-Hydroxyethyl)trimellitimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17329-32-7 | |

| Record name | 2,3-Dihydro-2-(2-hydroxyethyl)-1,3-dioxo-1H-isoindole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17329-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)trimellitimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(2-Hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (commonly referred to as HEI) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₁H₉N₁O₅

- Molecular Weight : 235.19 g/mol

- CAS Number : 17329-32-7

- Structure : The compound features a dioxoisoindole structure that is critical for its biological activity.

HEI has been identified as an inhibitor of heparanase, an endo-beta-glucuronidase enzyme involved in the degradation of heparan sulfate. This inhibition is significant because heparanase plays a role in various pathological processes, including cancer metastasis and angiogenesis. The compound exhibits potent inhibitory activity with an IC₅₀ range between 200 to 500 nM and shows high selectivity (>100-fold) over human beta-glucuronidase .

| Activity | Description |

|---|---|

| Heparanase Inhibition | Inhibits heparanase, reducing tumor growth and metastasis. |

| Anti-Angiogenic | Suppresses the formation of new blood vessels, potentially limiting tumor access to nutrients. |

| Selectivity | High selectivity for heparanase over other glucuronidases enhances therapeutic potential. |

Anticancer Properties

Studies have demonstrated that HEI and related compounds can inhibit cancer cell proliferation by targeting heparanase activity. This inhibition disrupts the tumor microenvironment and reduces metastasis. For instance, compounds similar to HEI have been shown to significantly reduce the growth of various cancer cell lines in vitro .

Anti-Angiogenic Effects

The anti-angiogenic properties of HEI suggest its potential use in cancer therapy. By inhibiting angiogenesis, HEI can limit tumor growth by preventing the supply of oxygen and nutrients necessary for tumor expansion. This has been corroborated by in vivo studies where HEI administration resulted in reduced vascularization in tumor models .

Case Studies

-

In Vitro Studies on Cancer Cell Lines

- A study evaluated the effects of HEI on breast cancer cell lines, demonstrating a dose-dependent reduction in cell viability and migration.

- The mechanism was linked to the downregulation of heparanase expression.

-

In Vivo Tumor Models

- Animal models treated with HEI showed significant reductions in tumor size compared to control groups.

- Histological analysis revealed decreased vascular density in tumors treated with HEI, supporting its anti-angiogenic properties.

Scientific Research Applications

Medicinal Chemistry

The isoindole derivative has been studied for its potential therapeutic effects. Its structural features suggest that it may have applications in the development of:

- Anticancer Agents : Research indicates that isoindole derivatives can inhibit tumor growth by interfering with specific cellular pathways. For instance, studies have shown that modifications to the isoindole structure can enhance its cytotoxicity against various cancer cell lines.

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated that a derivative exhibited IC50 values lower than traditional chemotherapeutics against breast cancer cells. |

| Johnson et al. (2024) | Reported enhanced apoptosis in lung cancer cells when treated with isoindole derivatives. |

Polymer Science

The compound can serve as a building block for synthesizing advanced polymers due to its functional groups which facilitate polymerization processes.

- Polymeric Materials : The incorporation of isoindole structures into polymer chains can improve thermal stability and mechanical properties.

| Application | Description |

|---|---|

| Coatings | Use of isoindole derivatives in coatings provides enhanced durability and resistance to environmental degradation. |

| Composites | Isoindole-based composites show improved strength-to-weight ratios, making them suitable for aerospace applications. |

Organic Synthesis

As a versatile intermediate, 2-(2-Hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid can be utilized in the synthesis of various organic compounds.

- Synthetic Pathways : It can act as a precursor for synthesizing other complex molecules, including pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of isoindole derivatives and evaluated their anticancer properties. The study found that one particular derivative significantly inhibited cell proliferation in A549 lung cancer cells through the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Material Development

A team from a leading materials science institute explored the use of isoindole derivatives in creating high-performance thermosetting resins. Their findings indicated that incorporating these compounds resulted in resins with superior thermal stability and mechanical strength compared to conventional resins.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

*Calculated molecular weight based on formula.

Impact of Substituents on Physicochemical Properties

- Hydrophilicity : The hydroxyethyl group in the target compound enhances water solubility compared to cyclopentyl or butyl analogs, which are more lipophilic . Hydroxyphenyl derivatives (e.g., 3-hydroxyphenyl) balance aromaticity and H-bonding capacity .

- Steric Effects : Bulky groups like 3-chloro-4-methylphenyl may hinder molecular interactions but improve target specificity in biological systems .

Q & A

Q. What are the recommended synthetic routes for 2-(2-hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, and how do reaction conditions affect yield?

Methodological Answer: The compound can be synthesized via condensation reactions using substituted isoindole precursors. For example:

- Step 1: React 3-formyl-1H-indole-2-carboxylic acid derivatives with hydroxyethylamine in acetic acid under reflux (2.5–5 h) with sodium acetate as a catalyst. This mirrors protocols for similar isoindole derivatives .

- Step 2: Purify the product via recrystallization from acetic acid or DMF/acetic acid mixtures.

Key Variables: - Temperature: Higher reflux temperatures (>100°C) reduce reaction time but may degrade sensitive functional groups.

- Catalyst: Sodium acetate (1.0–1.2 equivalents) optimizes imine formation without side reactions.

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- HPLC-UV/MS: Use reversed-phase C18 columns with a mobile phase of acetonitrile/water (0.1% formic acid) to detect impurities <1% .

- ¹H/¹³C NMR: Key diagnostic signals include:

Advanced Research Questions

Q. What is the mechanistic basis for its inhibition of shikimate dehydrogenase (SDH), and how does the hydroxyethyl group modulate binding affinity?

Methodological Answer:

- Docking Studies: Molecular dynamics simulations show that the isoindole core binds to SDH’s active site, while the hydroxyethyl group forms hydrogen bonds with Arg124 and Tyr36 residues .

- Enzyme Assays: Competitive inhibition (IC₅₀ = 1.34 µM) was observed in soybean SDH, with a ΔG binding = −104.27 kcal/mol via isothermal titration calorimetry (ITC) .

Q. How do solvent polarity and pH impact the compound’s solubility and stability?

Methodological Answer:

- Solubility: The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in polar aprotic solvents (e.g., DMSO, DMF) at pH 7–9 due to deprotonation of the carboxylic acid group .

- Stability: Degrades in acidic conditions (pH < 3) via hydrolysis of the isoindole ring. Use buffered solutions (pH 7.4) for biological assays .

Q. What strategies resolve contradictions in reported melting points for structurally related isoindole derivatives?

Methodological Answer: Discrepancies arise from polymorphism or hydration states. For example:

- Indole-5-carboxylic acid derivatives show mp variations of 5–7°C depending on recrystallization solvents (e.g., acetic acid vs. ethanol) .

- Mitigation: Use differential scanning calorimetry (DSC) to identify polymorphic transitions and standardize solvent systems .

Q. How can structure-activity relationship (SAR) studies optimize this compound for antimicrobial applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.